molecular formula C12H8BrNO3 B2670269 4-(4-Bromophenoxy)pyridine-2-carboxylic acid CAS No. 1094408-46-4

4-(4-Bromophenoxy)pyridine-2-carboxylic acid

Cat. No.: B2670269
CAS No.: 1094408-46-4
M. Wt: 294.104
InChI Key: QYTVMHYYNWIRDP-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . It is characterized by the presence of a bromophenoxy group attached to a pyridine ring, which is further substituted with a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-bromophenol with 2-chloronicotinic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the carboxylic acid group.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

4-(4-Bromophenoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(4-Bromophenoxy)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    4-(4-Chlorophenoxy)pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenoxy)pyridine-2-carboxylic acid: Contains a fluorine atom in place of bromine.

    4-(4-Methylphenoxy)pyridine-2-carboxylic acid: Features a methyl group instead of a halogen.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and reactivity. The presence of different substituents can influence factors such as solubility, stability, and biological activity, making each compound unique in its applications and effects.

Properties

IUPAC Name

4-(4-bromophenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVMHYYNWIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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